molecular formula C18H24BF3O4 B2468671 3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester CAS No. 2096341-24-9

3-(Tetrahydropyran-4-yloxy)-5-trifluoromethylphenylboronic acid, pinacol ester

Cat. No.: B2468671
CAS No.: 2096341-24-9
M. Wt: 372.19
InChI Key: SJAHTTWVNOBUEO-UHFFFAOYSA-N
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Description

Boronic acids and their esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available . They are used in various chemical transformations, where the valuable boron moiety remains in the product .


Synthesis Analysis

Boronic acids and their esters can be synthesized through various borylation approaches . One of the most prominent methods is the asymmetric hydroboration reaction reported by H. C. Brown in 1961 .


Molecular Structure Analysis

The molecular structure of boronic acids and their esters typically includes a boron atom bonded to an oxygen atom and a carbon-based group .


Chemical Reactions Analysis

Boronic acids and their esters can undergo a broad range of chemical transformations . These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

Boronic acids and their esters are usually solid at room temperature . They have limited air and moisture stability .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry:

    • Suzuki Coupling: Boronic esters, including phenylboronic acid pinacol esters, are commonly utilized in Suzuki coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, essential in pharmaceuticals and fine chemical synthesis (Li et al., 2005).
    • Cross-Coupling Reactions: The palladium-catalyzed cross-coupling of bis(pinacolato)diboron with alkenyl halides or triflates, as demonstrated in the synthesis of 1-alkenylboronic acid pinacol esters, is a significant application. This method has been used for the one-pot synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).
  • Phosphorescence and Material Science:

    • Phosphorescent Properties: Arylboronic esters, including phenylboronic acid pinacol esters, exhibit unexpected phosphorescence in the solid state at room temperature. This finding has implications for the design of new phosphorescent materials (Shoji et al., 2017).
  • Polymer Chemistry:

    • Polymer Synthesis: Boronic esters are used in Suzuki-Miyaura condensation polymerization for synthesizing boronate-terminated π-conjugated polymers. This method offers a way to create polymers with specific end functionalities (Nojima et al., 2016).
  • Electrochemical Applications:

    • Electrochemical Detection: The boronic acid pinacol esters are used in electrochemical methods for selective detection, such as the determination of catechol based on modified electrodes (Liu et al., 2014).
  • Drug and OLED Molecule Synthesis:

    • Trifluoromethylation: Copper-catalyzed trifluoromethylation of aryl boronic acid pinacol esters is a recent development, showcasing their use in the synthesis of trifluoromethylated arenes, including drug and OLED molecules (Liu et al., 2023).

Future Directions

The future directions in the field of boronic acids and their esters could involve the development of new synthetic methods and applications in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-4-yloxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BF3O4/c1-16(2)17(3,4)26-19(25-16)13-9-12(18(20,21)22)10-15(11-13)24-14-5-7-23-8-6-14/h9-11,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHTTWVNOBUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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